N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzamide group substituted with a methylsulfonyl group and a 5-methylisoxazole moiety. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent.
Introduction of the benzamide group: The 5-methylisoxazole can be reacted with 3-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the isoxazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-carboxyisoxazole derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as anticancer, antibacterial, and anti-inflammatory agents. This compound can be explored for its therapeutic potential in these areas.
Biological Studies: It can be used as a probe to study the biological pathways and molecular targets associated with isoxazole derivatives.
Chemical Biology: The compound can be used in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and bioavailability compared to other isoxazole derivatives. The combination of the isoxazole ring with the benzamide group also provides a unique scaffold for exploring diverse biological activities.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMOKCSFNCGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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